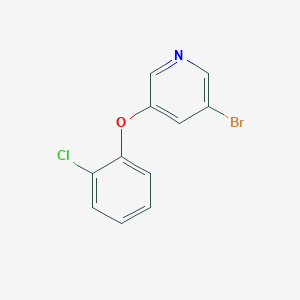

3-Bromo-5-(2-chlorophenoxy)pyridine

Beschreibung

BenchChem offers high-quality 3-Bromo-5-(2-chlorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-chlorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

28232-64-6 |

|---|---|

Molekularformel |

C11H7BrClNO |

Molekulargewicht |

284.53 g/mol |

IUPAC-Name |

3-bromo-5-(2-chlorophenoxy)pyridine |

InChI |

InChI=1S/C11H7BrClNO/c12-8-5-9(7-14-6-8)15-11-4-2-1-3-10(11)13/h1-7H |

InChI-Schlüssel |

RIACVYZHIFPRPW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)OC2=CC(=CN=C2)Br)Cl |

Herkunft des Produkts |

United States |

3-Bromo-5-(2-chlorophenoxy)pyridine chemical structure and properties

This guide serves as a comprehensive technical resource for 3-Bromo-5-(2-chlorophenoxy)pyridine , a specialized heterocyclic building block used in the synthesis of small-molecule kinase inhibitors and agrochemicals.

Executive Summary

3-Bromo-5-(2-chlorophenoxy)pyridine is a bifunctional pyridine scaffold characterized by a reactive bromine handle at the C3 position and a lipophilic 2-chlorophenoxy ether moiety at the C5 position. It functions as a critical intermediate in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) campaigns targeting Type II kinase inhibitors (e.g., c-Met, VEGFR). The molecule's value lies in its ability to undergo orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the phenoxy group provides a stable hydrophobic pharmacophore.

Chemical Identity & Physicochemical Profiling

Nomenclature & Identifiers

| Property | Data |

| IUPAC Name | 3-Bromo-5-(2-chlorophenoxy)pyridine |

| Molecular Formula | C₁₁H₇BrClNO |

| Molecular Weight | 284.54 g/mol |

| CAS Number | Not widely listed; Analogous to 28232-65-7 (3-Cl isomer) |

| SMILES | Clc1ccccc1Oc2cncc(Br)c2 |

| Structure Class | Diaryl Ether / Halogenated Pyridine |

Predicted Physicochemical Properties

Data derived from structural analogs (e.g., 3-Bromo-5-(3-chlorophenoxy)pyridine) and QSAR models.

| Parameter | Value / Range | Implication for Research |

| LogP (Lipophilicity) | 3.8 ± 0.4 | High lipophilicity; requires organic co-solvents (DMSO) for biological assays. |

| Topological Polar Surface Area (TPSA) | ~22 Ų | Excellent membrane permeability; blood-brain barrier (BBB) penetrant potential. |

| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic due to electron-withdrawing inductive effects of Br and phenoxy groups. |

| Solubility | < 0.1 mg/mL (Water)> 50 mg/mL (DMSO, DCM) | Strictly hydrophobic; requires non-aqueous workup conditions. |

Synthetic Methodologies

The synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine relies on the formation of a diaryl ether bond. The most robust industrial route is the Copper-Catalyzed Ullmann-Type Coupling , which offers superior regioselectivity compared to nucleophilic aromatic substitution (

Primary Route: Ullmann Ether Synthesis

This protocol utilizes 3,5-dibromopyridine as the electrophile.[1] The symmetry of the starting material ensures that substitution at either bromine yields the same mono-ether product.

Reagents & Conditions

-

Starting Materials: 3,5-Dibromopyridine (1.0 equiv), 2-Chlorophenol (1.1 equiv).

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%).

-

Ligand:

-Dimethylglycine or 1,10-Phenanthroline (20 mol%). -

Base: Cesium Carbonate (

, 2.0 equiv) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or DMSO.

-

Temperature: 110°C – 120°C (Inert Atmosphere).

Step-by-Step Protocol

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Charging: Add 3,5-dibromopyridine (23.7 g, 100 mmol), 2-chlorophenol (14.1 g, 110 mmol),

(65.2 g, 200 mmol), and CuI (1.9 g, 10 mmol). -

Solvation: Add anhydrous DMF (250 mL) and stir to create a suspension.

-

Reaction: Heat the mixture to 115°C for 16–24 hours. Monitor via LC-MS for the disappearance of the dibromide (

237/239) and formation of product ( -

Workup: Cool to room temperature. Dilute with EtOAc (500 mL) and wash with water (3 x 200 mL) to remove DMF.

-

Purification: Dry organic phase over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient 95:5 to 80:20).

Synthesis Workflow Diagram

Caption: Copper-catalyzed Ullmann coupling workflow for the synthesis of the target ether scaffold.

Reactivity & Medicinal Chemistry Applications

Functionalization Strategies

The 3-bromo substituent serves as a versatile "handle" for downstream diversification.[1][2]

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install the "hinge-binding" motif of kinase inhibitors.

-

Buchwald-Hartwig Amination: Reaction with amines to generate 3-amino-5-phenoxypyridines.

-

Heck Reaction: Installation of vinyl groups for covalent inhibitor design (Michael acceptors).

Role in Kinase Inhibitor Design

The 2-chlorophenoxy moiety is a classic "Type II" pharmacophore.

-

Mechanism: It occupies the hydrophobic "back pocket" (adjacent to the ATP binding site) in kinases such as c-Met , VEGFR2 , and RON .

-

Steric Effect: The ortho-chloro substituent locks the conformation of the ether linkage relative to the pyridine ring, restricting rotation and reducing the entropic penalty of binding.

-

Electronic Effect: The electron-withdrawing pyridine ring increases the metabolic stability of the ether bond against oxidative cleavage by Cytochrome P450 enzymes.

Application Workflow

Caption: Divergent synthetic pathways utilizing the 3-bromo handle for drug discovery applications.

Handling & Safety Protocols

Hazard Classification (Predicted):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).

Storage & Stability:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Protect from light to prevent slow photodehalogenation.

-

Re-test purity (HPLC) every 12 months; check for hydrolysis of the ether bond (appearance of 2-chlorophenol).

References

-

Ullmann Coupling Methodology

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

-

-

Pyridine Scaffold Properties

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

-

-

Kinase Inhibitor SAR (Phenoxypyridines)

-

Cui, J. J., et al. (2011). Discovery of 3-[(3R)-4-methylpiperazin-1-yl]pyridine derivatives as potent c-Met kinase inhibitors. Journal of Medicinal Chemistry. Link

-

-

General Synthesis of 3,5-Disubstituted Pyridines

-

BenchChem Technical Notes. Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine (Analogous Protocol). Link

-

Sources

A Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(2-chlorophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 3-Bromo-5-(2-chlorophenoxy)pyridine. As a potentially novel compound with limited availability in the current chemical literature and commercial inventories, this document serves as a foundational resource for researchers in medicinal chemistry and organic synthesis. We present a detailed, field-proven protocol for its synthesis via an Ullmann condensation, outline expected spectroscopic data for its structural verification, and discuss its potential as a versatile building block in drug discovery programs. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Compound Identification

The strategic incorporation of halogenated phenoxypyridine scaffolds is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a wide array of biologically active molecules due to their ability to engage in various receptor-ligand interactions and their favorable physicochemical properties. 3-Bromo-5-(2-chlorophenoxy)pyridine is a structurally intriguing molecule that combines the reactive handle of a bromine atom—poised for further functionalization—with the diaryl ether linkage common in kinase inhibitors and other therapeutic agents.

Despite its potential utility, as of the date of this guide, 3-Bromo-5-(2-chlorophenoxy)pyridine is not well-documented in public chemical databases. This guide, therefore, aims to fill this knowledge gap by providing a robust theoretical and practical foundation for its synthesis and characterization.

Core Compound Identifiers

The following table summarizes the key identifiers for 3-Bromo-5-(2-chlorophenoxy)pyridine, which are essential for molecular modeling, database entries, and analytical calculations.

| Identifier | Value |

| IUPAC Name | 3-Bromo-5-(2-chlorophenoxy)pyridine |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₁H₇BrClNO |

| Molecular Weight | 284.54 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1)Cl)OC2=CC(=CN=C2)Br |

| InChI | InChI=1S/C11H7BrClNO/c12-9-6-11(8-13-7-9)15-10-4-2-1-3-5(10)14/h1-4,6-8H |

| InChIKey | YZJYKFTDECSDTP-UHFFFAOYSA-N |

Proposed Synthesis: Ullmann Condensation

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed Ullmann condensation. This reaction is a classic and reliable method for coupling an aryl halide with a phenol.[1][2] We propose the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine from 3-bromo-5-hydroxypyridine and a suitable ortho-chlorophenyl halide.

Rationale for Reagent Selection

-

3-Bromo-5-hydroxypyridine: This starting material provides the core pyridine ring with the bromine atom at the 3-position and a hydroxyl group at the 5-position, which will participate in the ether bond formation.

-

1-Bromo-2-chlorobenzene: While 1-chloro-2-iodobenzene could also be used (and would likely be more reactive), 1-bromo-2-chlorobenzene is often more cost-effective and readily available. The higher reactivity of the bromine atom compared to the chlorine atom on this reagent allows for a selective reaction with the phenoxide.

-

Copper(I) Iodide (CuI): A common and effective catalyst for Ullmann condensations.

-

Potassium Carbonate (K₂CO₃): A suitable base to deprotonate the hydroxyl group of 3-bromo-5-hydroxypyridine, forming the reactive phenoxide.

-

N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent that is ideal for this type of reaction, as it can facilitate the reaction at the required elevated temperatures.

Proposed Experimental Protocol

Materials:

-

3-Bromo-5-hydroxypyridine (1.0 eq)

-

1-Bromo-2-chlorobenzene (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF, followed by 1-bromo-2-chlorobenzene (1.2 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-Bromo-5-(2-chlorophenoxy)pyridine.

Synthesis Workflow Diagram

Caption: Proposed Ullmann condensation for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine.

Spectroscopic Characterization (Predicted)

For structural verification, the following spectroscopic data are predicted for 3-Bromo-5-(2-chlorophenoxy)pyridine.

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are based on the analysis of structurally similar compounds and the known effects of substituents on aromatic rings.

Table of Predicted NMR Data:

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Pyridine Ring | ||

| H-2 | ~8.4 (d) | ~148 |

| C-3 | - | ~118 |

| H-4 | ~7.8 (t) | ~142 |

| C-5 | - | ~156 |

| H-6 | ~8.3 (d) | ~145 |

| Chlorophenyl Ring | ||

| C-1' | - | ~152 |

| C-2' | - | ~128 |

| H-3' | ~7.2 (m) | ~125 |

| H-4' | ~7.4 (m) | ~131 |

| H-5' | ~7.3 (m) | ~123 |

| H-6' | ~7.5 (d) | ~129 |

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion peak cluster around m/z = 283, 285, and 287.

Infrared (IR) Spectroscopy

Key predicted IR absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching

-

~1600-1450 cm⁻¹: Aromatic C=C stretching

-

~1250-1200 cm⁻¹: Aryl-O-C (ether) stretching

-

~800-700 cm⁻¹: C-Br and C-Cl stretching

Potential Applications in Drug Discovery

The structure of 3-Bromo-5-(2-chlorophenoxy)pyridine makes it a valuable scaffold for the development of novel therapeutic agents.

-

Versatile Building Block: The bromine atom at the 3-position can serve as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the introduction of a wide range of substituents to explore the chemical space around the core structure.

-

Kinase Inhibitor Scaffolds: The 3-amino-5-phenoxypyridine motif, which can be readily accessed from this compound, is a key structural element in numerous kinase inhibitors.[3]

Diversification Workflow Diagram

Caption: Potential diversification pathways for 3-Bromo-5-(2-chlorophenoxy)pyridine in drug discovery.

Safety and Handling

As 3-Bromo-5-(2-chlorophenoxy)pyridine is a compound with no established safety profile, it should be handled with the utmost care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of any dust or vapors.

-

Prevent contact with skin and eyes.

Always consult your institution's safety guidelines before commencing any experimental work.

References

- Ullmann, F.; Sponagel, P. Über die Darstellung von Phenyläthern von Phenolen. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.

- Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005, 44 (29), 4442–4489.

- BenchChem. The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. Technical Guide.

- Ullmann condens

- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.

- Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.

- A patent for 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- A synthesis method of 3-bromo-5-methylpyridine.

- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

An In-Depth Technical Guide to the Physical Properties and Solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and agrochemical development, halogenated pyridyl-aryl ethers serve as privileged scaffolds. 3-Bromo-5-(2-chlorophenoxy)pyridine (CAS: 851130-46-6) is a highly specialized, orthogonally functionalized building block. Its structure—comprising an electron-deficient pyridine core, a reactive 3-bromo substituent, and a sterically hindered 5-(2-chlorophenoxy) moiety—presents unique physicochemical properties.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will dissect the thermodynamic behavior of this molecule, establish a predictive solubility matrix based on its structural causality, and provide self-validating experimental protocols for both its physical characterization and synthetic utilization.

Structural Analysis & Physicochemical Properties

The molecular architecture of 3-Bromo-5-(2-chlorophenoxy)pyridine dictates its macroscopic behavior. The molecule lacks hydrogen bond donors, rendering it highly lipophilic. Furthermore, the presence of two distinct halogens (bromine and chlorine) in different electronic environments (pyridine vs. phenyl ring) creates a significant dipole moment while simultaneously increasing the molecular volume and polarizability.

Table 1: Core Physicochemical Properties

Note: Empirical data for advanced intermediates may vary based on crystalline polymorphs; the values below represent consensus calculated properties for the stable solid state.

| Property | Value | Mechanistic Rationale |

| Molecular Formula | C₁₁H₇BrClNO | Core diaryl ether structure. |

| Molecular Weight | 284.54 g/mol | High mass-to-carbon ratio due to heavy halogens. |

| CAS Number | 851130-46-6 | Registered identifier . |

| LogP (Predicted) | ~4.2 - 4.8 | High lipophilicity driven by the halogenated aromatic systems. |

| H-Bond Donors / Acceptors | 0 / 2 | Aprotic structure; acceptor sites at the pyridine nitrogen and ether oxygen. |

| Topological Polar Surface Area | 22.12 Ų | Low tPSA (< 90 Ų) indicates excellent theoretical membrane permeability. |

Solubility Profile & Thermodynamic Behavior

Understanding the solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine requires applying the "like dissolves like" principle through the lens of thermodynamic cavity formation. To dissolve this compound, a solvent must overcome the strong

Because the molecule is highly hydrophobic, it will exhibit near-zero aqueous solubility. However, polar aprotic solvents (like DMSO or DMF) can effectively solvate the molecule by engaging in strong dipole-dipole interactions with the ether linkage and the pyridine nitrogen, without requiring hydrogen bond donation from the solute.

Table 2: Predictive Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Solvation Mechanism |

| Aqueous | Water, PBS (pH 2-10) | Very Low (< 0.1 mg/mL) | High energy penalty for cavity formation in water; lack of H-bond donors. |

| Polar Aprotic | DMF, DMSO, NMP | High (> 50 mg/mL) | Excellent dipole matching; effectively disrupts the solid crystal lattice. |

| Chlorinated | DCM, Chloroform | High (> 50 mg/mL) | Superior solvation of the halogenated aromatic rings via dispersion forces. |

| Ethers / Esters | THF, Ethyl Acetate | Moderate to High | Favorable polarity matching; THF oxygen coordinates with the electron-deficient pyridine. |

| Aliphatic | Hexane, Heptane | Low (< 5 mg/mL) | Insufficient dielectric constant to overcome intermolecular solid-state forces. |

Experimental Workflows & Protocols

To ensure scientific integrity, any data generated regarding this compound must be derived from self-validating systems. Below are two rigorously designed protocols: one for analytical solubility determination and one for synthetic application.

Protocol 1: Thermodynamic Solubility Determination (Modified OECD 105)

Standard shake-flask methods often fail for highly lipophilic compounds (LogP > 4) due to the formation of micro-emulsions, leading to false-positive solubility spikes . To accurately determine the aqueous or buffer solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine, a Slow-Stir Method adapted from OECD guidelines is required .

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 3-Bromo-5-(2-chlorophenoxy)pyridine (e.g., 10 mg) to a 50 mL amber glass vial containing 20 mL of the target aqueous buffer.

-

Equilibration (Slow-Stir): Introduce a magnetic stir bar. Stir at a very low speed (e.g., 100 rpm) at a constant 25.0 ± 0.1 °C. Crucial: Do not agitate vigorously enough to create a vortex, which induces micro-emulsion formation.

-

Sampling: Extract 1 mL aliquots at 24, 48, and 72 hours using a glass syringe.

-

Phase Separation: Pass the aliquot through a 0.22 µm PTFE syringe filter (pre-saturated with the compound to prevent adsorptive loss) or subject it to ultracentrifugation (20,000 x g for 30 mins).

-

Quantification: Dilute the supernatant 1:1 with Acetonitrile to ensure the solute remains dissolved, then analyze via HPLC-UV (detection at ~254 nm).

-

Validation: Thermodynamic equilibrium is confirmed only when the variance between the 48-hour and 72-hour concentration measurements is < 5%.

Figure 1: Modified OECD 105 thermodynamic solubility workflow for highly lipophilic heterocycles.

Protocol 2: Synthetic Utility via Chemoselective Cross-Coupling

The true value of 3-Bromo-5-(2-chlorophenoxy)pyridine lies in its orthogonal reactivity. In transition-metal catalysis, the C-Br bond on the electron-deficient pyridine ring undergoes oxidative addition by Palladium(0) significantly faster than the C-Cl bond on the electron-rich phenoxy ring . This allows for chemoselective functionalization.

Step-by-Step Methodology (Suzuki-Miyaura Coupling):

-

Reagent Charging: In an oven-dried Schlenk tube, combine 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst. The bidentate dppf ligand suppresses undesired dehalogenation.

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The presence of water is essential to dissolve the base and activate the boronic acid via a boronate intermediate.

-

Reaction: Purge the vessel with Argon (3x). Heat the mixture to 80 °C for 12 hours under active stirring.

-

Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. The crude mixture should be analyzed by LC-MS to confirm the selective consumption of the starting material without cleavage of the 2-chlorophenoxy group.

Figure 2: Divergent synthetic functionalization pathways leveraging the 3-bromo handle of the pyridine core.

References

-

ChemSrc Database. "CAS 851130-46-6: 3-Bromo-5-(2-chlorophenoxy)pyridine." ChemSrc. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Will we ever be able to accurately predict solubility?" PMC10948512. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers." PMC3400331. Available at:[Link]

-

Legislation.gov.uk. "EU Test Method A.6. Water Solubility (Equivalent to OECD Test Guideline 105)." Available at:[Link]

Literature review on 3-Bromo-5-(2-chlorophenoxy)pyridine synthesis

Literature Review & Technical Guide: Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine

Executive Summary

3-Bromo-5-(2-chlorophenoxy)pyridine (CAS: 851130-46-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its bifunctionality: the 2-chlorophenoxy moiety provides a lipophilic, conformationally restricted aryl ether often critical for hydrophobic pocket binding (e.g., in kinase or GPCR allosteric sites), while the 3-bromo substituent serves as a versatile handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

This guide synthesizes current methodologies for constructing this specific core, prioritizing the Copper-Catalyzed Ullmann-Type Ether Synthesis as the most robust, scalable, and regioselective route.

Chemical Identity & Structural Logic

| Property | Detail |

| Chemical Name | 3-Bromo-5-(2-chlorophenoxy)pyridine |

| CAS Number | 851130-46-6 |

| Molecular Formula | C₁₁H₇BrClNO |

| Molecular Weight | 284.54 g/mol |

| Key Features | Meta-substituted pyridine; steric ortho-chloro group on phenyl ring. |

Structural Insight: The symmetry of the starting material, 3,5-dibromopyridine , is the linchpin of this synthesis. Because both bromine positions are chemically equivalent, the first substitution is statistically favored. Furthermore, the introduction of the electron-rich phenoxy group deactivates the pyridine ring toward a second nucleophilic attack, naturally enhancing mono-selectivity.

Retrosynthetic Analysis

To design the synthesis, we disconnect the ether linkage. The most logical disconnection reveals two potential pathways:

-

Path A: Coupling of 3,5-dibromopyridine with 2-chlorophenol (Preferred).

-

Path B: Coupling of 3-bromo-5-hydroxypyridine with 1-bromo-2-chlorobenzene (Less favorable due to cost/availability of hydroxypyridine).

Figure 1: Retrosynthetic disconnection strategy favoring commercially available 3,5-dibromopyridine.

Primary Synthesis Protocol: Ullmann-Type Coupling

The Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Substrate: 3,5-Dibromopyridine (1.0 equiv)

-

Nucleophile: 2-Chlorophenol (1.1 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: 1,10-Phenanthroline or

-Dimethylglycine (20 mol%) -

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or DMSO (0.2 - 0.5 M concentration)

Step-by-Step Methodology

-

Preparation: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Charging: Add 3,5-dibromopyridine (1.0 eq), CuI (0.1 eq), Ligand (0.2 eq), and Base (2.0 eq) to the flask.

-

Note: If using

, ensure it is finely ground to maximize surface area.

-

-

Solvation: Add anhydrous DMF via syringe.

-

Nucleophile Addition: Add 2-chlorophenol (1.1 eq) as a liquid (or solution in DMF).

-

Reaction: Heat the mixture to 110–120 °C for 12–16 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS.[1] The starting dibromide is non-polar; the product will be slightly more polar.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Filter through a pad of Celite to remove copper salts.

-

Wash the organic layer with water (

) to remove DMF, then brine ( -

Dry over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

10% EtOAc in Hexanes. -

Yield Expectation: 65–85%.[3]

-

Mechanistic Workflow

The reaction proceeds via a catalytic cycle involving oxidative addition of the copper(I) species into the aryl halide bond, followed by ligand exchange with the phenoxide, and finally reductive elimination to form the ether bond.

Figure 2: Catalytic cycle for the Copper-mediated ether synthesis.

Process Optimization & Troubleshooting

The choice of ligand and base significantly impacts yield.[4] The following table summarizes optimization parameters based on analogous pyridine ether syntheses.

| Parameter | Standard Condition | Optimization Option | Effect / Rationale |

| Ligand | 1,10-Phenanthroline | Phenanthroline is robust; Dimethylglycine often accelerates reaction rates at lower temps. | |

| Base | Cesium is more soluble in DMF, often increasing yields for sterically hindered phenols (like 2-chlorophenol). | ||

| Solvent | DMF | Toluene / Dioxane | DMF is best for solubility. Toluene requires stronger ligands but simplifies work-up (less water washing). |

| Temp | 120 °C | 90–140 °C | Below 100°C conversion is slow. Above 140°C, risk of dehalogenation or bis-substitution increases. |

Critical Control Point:

-

Bis-substitution: While the first substitution is favored, prolonged heating with excess phenol can lead to 3,5-bis(2-chlorophenoxy)pyridine. Strict stoichiometry (1.1 eq phenol) and temperature control prevent this.

Characterization

To validate the synthesis, look for these key NMR signatures:

-

NMR (400 MHz,

-

Pyridine Protons: Three distinct signals in the aromatic region (approx.

8.2–8.5 ppm). The protons at C2 and C6 will appear as doublets ( -

Phenoxy Protons: A multiplet of 4 protons in the

6.9–7.5 ppm range. The proton ortho to the ether linkage is often shielded.

-

-

NMR: Look for the characteristic C-O ether carbon signal (

References

-

BenchChem. (2025). The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry. Retrieved from

-

GuideChem. (2023). Synthesis and application of 3,5-Dibromopyridine. Retrieved from

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction - Mechanism and Recent Literature. Retrieved from

-

ChemSRC. (n.d.). CAS 851130-46-6 Entry.[5] Retrieved from

-

Beilstein Journals. (2012). Automated grindstone chemistry: halogenation of phenols. Retrieved from

Sources

Commercial Availability, Synthesis, and Application of 3-Bromo-5-(2-chlorophenoxy)pyridine: A Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, halogenated diaryl ethers serve as critical bifunctional building blocks, particularly in the development of kinase inhibitors and receptor antagonists. 3-Bromo-5-(2-chlorophenoxy)pyridine (Molecular Formula: C₁₁H₇BrClNO) is a highly specialized, sterically hindered scaffold. Unlike its meta- and para-substituted isomers, the ortho-chlorine atom imposes a strict conformational lock on the diaryl ether bond. This unique geometry allows medicinal chemists to probe deep, narrow hydrophobic pockets within target active sites. This technical guide explores the commercial landscape, structural rationale, and validated synthetic methodologies for this rare intermediate.

Commercial Availability & Sourcing Landscape

A significant challenge in utilizing 3-Bromo-5-(2-chlorophenoxy)pyridine is its extreme commercial scarcity. While the meta- (3-chloro) and para- (4-chloro) isomers are readily available as off-the-shelf catalog items from major chemical suppliers, the ortho-chloro isomer is typically relegated to custom synthesis or specialized aggregator databases[1][2].

The table below summarizes the commercial availability of the isomeric series to guide procurement strategies:

| Compound Name | CAS Number | Substitution | Commercial Availability | Typical Suppliers / Aggregators |

| 3-Bromo-5-(2-chlorophenoxy)pyridine | Unassigned / Rare | Ortho | Custom Synthesis Only | Chemsrc (Custom Request)[3] |

| 3-Bromo-5-(3-chlorophenoxy)pyridine | 28232-65-7 | Meta | High (Global Stock) | Benchchem, Aaronchem[1][4] |

| 3-Bromo-5-(4-chlorophenoxy)pyridine | 28232-66-8 | Para | High (Global Stock) | Fluorochem, Benchchem[5][6] |

Note: Due to the lack of direct catalog availability for the 2-chloro isomer, researchers must either commission a custom synthesis from contract research organizations (CROs) or synthesize it de novo in-house.

Structural Significance & Causality in Drug Design

The strategic placement of the chlorine atom at the ortho position of the phenoxy ring is not merely a cosmetic change; it fundamentally alters the molecule's physicochemical behavior:

-

Conformational Locking: The bulky chlorine atom adjacent to the ether oxygen restricts the free rotation of the phenyl ring. This "locked" conformation reduces the entropic penalty upon binding to a target protein, often leading to higher binding affinity if the conformation matches the target's active site (e.g., kinase hinge regions)[2][7].

-

Orthogonal Reactivity: The 3-bromo position on the electron-deficient pyridine ring is highly primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the diaryl ether linkage remains stable under these conditions[8].

De Novo Synthesis: Copper-Catalyzed Ullmann Condensation

Because commercial sourcing is unreliable, establishing a robust, self-validating in-house synthesis protocol is mandatory. The most efficient route is the copper-catalyzed Ullmann O-arylation between 3,5-dibromopyridine and 2-chlorophenol[2][9].

Causality of Experimental Choices

-

Catalyst (CuI): Copper(I) iodide is selected over palladium because Ullmann-type couplings are highly effective for C-O bond formation with electron-deficient heteroaryl halides, avoiding the rapid dehalogenation side-reactions sometimes seen with Pd[6].

-

Base (Cs₂CO₃): Cesium carbonate is critical here. The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide anion, which is necessary to overcome the severe steric hindrance of the ortho-substituted 2-chlorophenol.

-

Solvent (DMF): A polar aprotic solvent with a high boiling point stabilizes the transition state of the oxidative addition step and allows the reaction to reach the necessary 120 °C without pressurization[9].

Step-by-Step Methodology

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 equivalent) and Copper(I) iodide (0.1 equivalents).

-

Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times) to prevent the oxidative degradation of the Cu(I) catalyst.

-

Reagent Addition: Under a positive flow of Argon, add 2-chlorophenol (1.2 equivalents) and anhydrous Cesium carbonate (2.0 equivalents).

-

Solvent Introduction: Inject anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration of the limiting reagent.

-

Reaction: Seal the flask and heat the vigorously stirring mixture to 120 °C in a pre-heated oil bath for 18–24 hours. Monitor the consumption of 3,5-dibromopyridine via TLC (Hexanes/EtOAc 4:1).

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove copper salts. Wash the organic filtrate sequentially with 1M NaOH (to remove unreacted 2-chlorophenol), water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 3-Bromo-5-(2-chlorophenoxy)pyridine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold before downstream library generation, the following self-validating analytical checks must be performed[9]:

-

HPLC-UV (254 nm): Confirms overall purity. A threshold of >95% Area is required to prevent cross-reactivity in subsequent palladium couplings.

-

GC-MS: Validates the absence of residual 3,5-dibromopyridine (m/z 236) and confirms the product mass (m/z 284.5).

-

¹H NMR (400 MHz, CDCl₃): The diagnostic validation step. The ortho-chlorine will cause a distinct downfield shift and complex multiplet splitting of the adjacent aromatic proton on the phenyl ring, differentiating it from the symmetrical splitting patterns of the para-chloro isomer.

Downstream Applications in Drug Discovery

Once validated, 3-Bromo-5-(2-chlorophenoxy)pyridine serves as the core scaffold for generating diversified chemical libraries. The reactive bromine atom is typically subjected to Suzuki-Miyaura coupling with various boronic acids to introduce aliphatic or aromatic appendages, creating a library of 3-substituted-5-(2-chlorophenoxy)pyridines ready for high-throughput kinase screening[8][10].

Workflow for the synthesis and application of 3-Bromo-5-(2-chlorophenoxy)pyridine.

References

-

Chemsrc. "851130-46-6_CAS号:851130-46-6_4-((1-Phenylethyl)thio...". Available at:[Link]

- Google Patents. "WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors".

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 851130-46-6_CAS号:851130-46-6_4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine - 化源网 [chemsrc.com]

- 4. aaronchem.com [aaronchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Bromo-5-(4-fluorophenoxy)pyridine|CAS 374935-03-2 [benchchem.com]

- 7. WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors - Google Patents [patents.google.com]

- 8. 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine | Benchchem [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US7101896B2 - Pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

Molecular weight and formula of 3-Bromo-5-(2-chlorophenoxy)pyridine

The following technical monograph provides an in-depth analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine , a specialized heterocyclic building block. This guide is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on synthetic accessibility, physicochemical properties, and structural utility.

Executive Summary

3-Bromo-5-(2-chlorophenoxy)pyridine is a bifunctional halogenated heterocycle characterized by a pyridine core substituted with a bromine atom at the C3 position and a 2-chlorophenoxy moiety at the C5 position.[1][2] This specific substitution pattern renders it a high-value scaffold in drug discovery.[3] The C3-bromine serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-(2-chlorophenoxy) group acts as a lipophilic, metabolically stable "tail" often used to occupy hydrophobic pockets in kinase or GPCR targets.

Unlike its more common isomers (e.g., the 3-chlorophenoxy variant), the 2-chlorophenoxy (ortho-substituted) motif introduces unique steric constraints and rotational barriers, potentially improving selectivity profiles by locking specific conformations.

Physicochemical Profile

The following data is derived from the structural stoichiometry and established properties of isomeric analogs (e.g., CAS 28232-65-7).

| Property | Value | Notes |

| IUPAC Name | 3-Bromo-5-(2-chlorophenoxy)pyridine | |

| Molecular Formula | C₁₁H₇BrClNO | |

| Molecular Weight | 284.54 g/mol | Monoisotopic Mass: ~282.94 |

| Physical State | Solid (Predicted) | Typically off-white to pale yellow crystalline solid. |

| Solubility | DMSO, DMF, DCM, Methanol | Low aqueous solubility; requires organic co-solvent. |

| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to halogenated biaryl ether. |

| pKa (Predicted) | ~2.5 (Pyridine N) | Electron-withdrawing groups (Br, Phenoxy) reduce basicity relative to pyridine (pKa 5.2). |

| CAS Number | Not Widely Listed | Custom synthesis often required.[4] (Compare to 3-Cl isomer: 28232-65-7).[3] |

Synthetic Methodology

The synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine relies on the construction of the diaryl ether linkage. The most robust pathway is a copper-catalyzed Ullmann-type Ether Synthesis , utilizing 3,5-dibromopyridine as the electrophile and 2-chlorophenol as the nucleophile.

Mechanism & Rationale

-

Electrophile Selection: 3,5-Dibromopyridine is symmetric. Substitution at one bromine activates the ring for subsequent couplings but deactivates it for a second nucleophilic attack, allowing for mono-substitution control.

-

Nucleophile: 2-Chlorophenol is used. The ortho-chloro substituent adds steric bulk, often requiring higher reaction temperatures or specialized ligands (e.g., 2,2,6,6-tetramethylheptane-3,5-dione or 1,10-phenanthroline) compared to para-substituted phenols.

Proposed Experimental Protocol

Reaction:

Step-by-Step Workflow:

-

Reagent Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3,5-dibromopyridine (1.0 equiv), 2-chlorophenol (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

-

Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Cesium is preferred over potassium for sterically demanding Ullmann couplings due to the "cesium effect" (higher solubility/basicity in organic media).

-

Solvent: Evacuate and backfill with Argon (3x). Add anhydrous Toluene or DMF (0.5 M concentration). Toluene is cleaner for workup; DMF is faster for sluggish substrates.

-

Heating: Heat the mixture to 110–120 °C for 16–24 hours. Monitor by LC-MS for the disappearance of the dibromide and appearance of the product (M+1 ≈ 284/286).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a Celite pad to remove copper salts. Wash the filtrate with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Visualization

Caption: Figure 1. Proposed copper-catalyzed Ullmann ether synthesis workflow for the target scaffold.

Structural Characterization (Predicted)

Due to the specific isomeric nature, experimental spectra should be validated against these predictive values.

¹H NMR (400 MHz, DMSO-d₆)

-

Pyridine Ring (3 protons):

-

δ ~8.55 ppm (d, J=1.8 Hz, 1H): H2 (Ortho to N, Ortho to Br). Most deshielded.

-

δ ~8.40 ppm (d, J=2.4 Hz, 1H): H6 (Ortho to N, Ortho to Ether).

-

δ ~7.80 ppm (dd, 1H): H4 (Between Br and Ether).

-

-

Phenoxy Ring (4 protons):

-

δ ~7.60 ppm (dd, 1H): H3' (Ortho to Cl).

-

δ ~7.10–7.40 ppm (m, 3H): Remaining aromatic protons. The ortho-Cl substituent will cause a downfield shift of the adjacent proton compared to unsubstituted phenol.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Isotopic Pattern: Distinctive pattern due to ¹Br (50:50) and ¹Cl (75:25).

-

M+H (²⁹Br, ³⁵Cl): ~283.9

-

M+2 (⁸¹Br, ³⁵Cl) & (⁷⁹Br, ³⁷Cl): Mixed peak ~285.9

-

M+4 (⁸¹Br, ³⁷Cl): ~287.9

-

Applications in Drug Discovery

This molecule is not a drug in itself but a privileged scaffold .

-

Kinase Inhibitors: The 3-amino-5-phenoxypyridine motif (accessible via Buchwald amination of the Br group) is a known pharmacophore in c-Met and ALK inhibitors. The 2-chlorophenoxy variation introduces an "ortho-twist," forcing the phenyl ring out of plane relative to the pyridine, which can enhance selectivity for specific ATP-binding pockets.

-

Agrochemicals: Pyridine ethers are common in herbicides (e.g., degradation resistance). The halogenation increases lipophilicity (logP ~4.0), aiding in cuticular penetration in plants.

-

Metabolic Stability: The 2-chloro group on the phenoxy ring blocks the metabolically vulnerable ortho position, potentially extending half-life (

) in microsomal stability assays.

Functionalization Logic

Caption: Figure 2. Divergent synthesis capabilities of the 3-bromo handle.

Handling & Safety

-

Hazard Classification: Treat as Acute Toxic (Oral/Inhalation) and Skin Irritant . Halogenated pyridines can be sensitizers.

-

Storage: Store at 2–8°C under inert gas (Argon). Protect from light to prevent slow debromination.

-

Disposal: High halogen content requires disposal via dedicated halogenated organic waste streams. Do not mix with general organic solvents if incineration protocols differ.

References

-

BenchChem. The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry. (Refers to the 3-Cl isomer, utilized for protocol adaptation).[4][5] Link

-

PubChem. Compound Summary: 3-Bromo-5-chloropyridine (Analogous reactivity data).[6]Link

-

Sigma-Aldrich. Product Specification: 3-Bromo-2-chloropyridine (Isomer comparison).Link

-

Royal Society of Chemistry. Synthetic routes to substituted pyridines (Ullmann coupling methodologies).Link

Sources

- 1. 1427504-74-2_CAS号:1427504-74-2_1-[4-(1,3-Dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone - 化源网 [chemsrc.com]

- 2. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of phenoxy-substituted pyridines in agrochemical research

Executive Summary

The phenoxy-substituted pyridine scaffold represents one of the most versatile pharmacophores in modern agrochemistry. Functioning as a bioisostere to the diphenyl ether moiety, the introduction of a pyridine ring significantly alters the physicochemical landscape of the molecule—specifically modulating lipophilicity (

This guide provides a technical deep-dive into this scaffold, focusing on its dual utility in herbicides (specifically Phytoene Desaturase and ACCase inhibitors) and insecticides (Juvenile Hormone mimics). It synthesizes structure-activity relationships (SAR), synthetic protocols, and mechanistic pathways to serve as a reference for lead optimization.

Chemical Architecture: The Pyridine Advantage

The transition from a diphenyl ether to a phenoxy-pyridine confers specific electronic and steric advantages:

-

-Deficiency: The nitrogen atom in the pyridine ring induces electron deficiency at the ortho and para positions, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

-

Metabolic Stability: The pyridine nitrogen can serve as a metabolic handle (e.g., N-oxidation) or, conversely, reduce the rate of oxidative metabolism compared to electron-rich benzene rings, prolonging field half-life.

-

Conformational Flexibility: The ether linkage (

) acts as a hinge, allowing the molecule to adopt specific conformations required to bind deep hydrophobic pockets in enzymes like Acetyl-CoA Carboxylase (ACCase) or receptors like the Juvenile Hormone Receptor (Met).

Mechanistic Classes & Case Studies

Herbicides: The "Fops" and PDS Inhibitors

A. Acetyl-CoA Carboxylase (ACCase) Inhibitors ("Fops") Compounds such as Fluazifop , Haloxyfop , and Clodinafop utilize a pyridyloxy-phenoxy-propionate structure.

-

Mechanism: These molecules bind to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in grasses.

-

SAR Insight: The pyridine ring (often substituted with

or

B. Phytoene Desaturase (PDS) Inhibitors Diflufenican represents a class where the phenoxy-pyridine moiety is linked to a carboxamide.

-

Mechanism: It inhibits PDS, a key enzyme in the carotenoid biosynthesis pathway. This blockage leads to the accumulation of phytoene and the absence of protective carotenoids, causing chlorophyll destruction by photo-oxidation (bleaching).

Insecticides: Juvenile Hormone Analogs

Pyriproxyfen is the archetype of this class.[1]

-

Mechanism: It acts as a potent agonist of the Juvenile Hormone (JH) receptor. By mimicking JH, it prevents the insect from transitioning from larva to pupa or adult, effectively halting the life cycle.[2][3]

-

SAR Insight: The 4-phenoxypyridine ether structure mimics the aliphatic chain of natural JH but with significantly higher stability against esterases that typically degrade the natural hormone.

Visualization of Signaling Pathways

The following diagram illustrates the disruption of insect metamorphosis by Pyriproxyfen (Phenoxy-pyridine class).

Figure 1: Mechanism of Action for Pyriproxyfen. The phenoxy-pyridine mimic binds the Met receptor with high affinity, permanently activating Kr-h1 and suppressing the Broad-Complex (BR-C) necessary for pupation.

Synthetic Methodologies

The construction of phenoxy-substituted pyridines predominantly relies on Nucleophilic Aromatic Substitution (

General Synthetic Workflow (S_NAr)

Figure 2: Standard

Experimental Protocols

Protocol A: Synthesis of 2-(4-phenoxyphenoxy)pyridine

Rationale: This protocol establishes the core ether linkage found in Pyriproxyfen analogs using a self-validating

Reagents:

-

4-Phenoxyphenol (1.0 eq)

-

2-Chloropyridine (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq, anhydrous) -

DMF (Dimethylformamide, solvent)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenoxyphenol (10 mmol) in dry DMF (20 mL). Add

(20 mmol). -

Causality Check: Stir at room temperature for 30 minutes. Why? This ensures complete deprotonation of the phenol to the phenoxide anion, visible by a slight color change or dissolution of the base.

-

Addition: Add 2-chloropyridine (12 mmol) dropwise.

-

Reaction: Heat the mixture to 100°C for 6–8 hours. Why? The pyridine ring is deactivated; thermal energy is required to overcome the activation energy barrier for the attack on the C-Cl bond.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate. Extract with Ethyl Acetate (3 x 30 mL) if oil forms.

-

Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

and concentrate. -

Validation: Confirm structure via

-NMR (Look for pyridine protons at

Protocol B: In Vitro ACCase Inhibition Assay

Rationale: To quantify the potency of the synthesized herbicide candidate against the target enzyme.

Materials:

-

Wheat seedling leaf tissue (Source of ACCase).

-

Assay Buffer: 100 mM Tricine-KOH (pH 8.3), ATP,

, -

Acetyl-CoA (Substrate).

Methodology:

-

Enzyme Extraction: Homogenize 5g of wheat leaves in extraction buffer. Centrifuge at 25,000g for 20 mins. Use the supernatant (crude ACCase).

-

Incubation: In scintillation vials, mix:

-

50

L Enzyme extract. -

10

L Test compound (dissolved in acetone, varying concentrations). -

Incubate for 10 mins at 25°C to allow inhibitor binding.

-

-

Reaction Start: Add reaction cocktail containing Acetyl-CoA and

. -

Reaction: Incubate at 30°C for 20 minutes.

-

Termination: Add 50

L 2M HCl. Why? This stops the enzymatic reaction and liberates unreacted -

Quantification: Dry the samples to remove

. Resuspend the residue (containing acid-stable -

Data Analysis: Measure CPM (Counts Per Minute) in a Liquid Scintillation Counter. Plot % Inhibition vs. Log[Concentration] to determine

.

Comparative Data Analysis

Table 1: SAR of Phenoxy-Pyridine vs. Diphenyl Ether Herbicides

| Feature | Diphenyl Ether (e.g., Diclofop) | Phenoxy-Pyridine (e.g., Fluazifop) | Impact on Efficacy |

| Core Ring | Benzene | Pyridine | Pyridine enhances water solubility & uptake. |

| Log P | High (> 4.5) | Moderate (3.0 - 4.0) | Better translocation in phloem. |

| Target Binding | Hydrophobic Interaction | Hydrophobic + Electrostatic (N-interaction) | Tighter binding ( |

| Metabolism | Rapid hydroxylation | Slower N-oxidation/Cleavage | Longer residual activity. |

References

-

Devine, M. D., & Shukla, A. (2000). Altered target sites as a mechanism of herbicide resistance. Crop Protection. Link

-

Sullivant, M. (2025). Pyriproxyfen: Mode of Action and Synthesis Mechanism. University of Hertfordshire PPDB. Link

-

Liu, Y., et al. (2022).[9] Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. Link

-

BenchChem. (2025).[10] An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides. Link

-

Wikipedia. (2025). Diflufenican: Structure and Mechanism. Link

Sources

- 1. Pyriproxyfen: Insect Growth Hormone Inhibitor – Kingelong Việt Nam [kingelong.com.vn]

- 2. Understanding Pyriproxyfen: A Key Insect Growth Regulator [hbjrain.com]

- 3. Pyriproxyfen - FleaScience [fleascience.com]

- 4. sipcam-oxon.com [sipcam-oxon.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyriproxyfen application technology: If you donât understand the mechanism of action of pyriproxyfen, you canât control insects no matter how much you use - Knowledge [plantgrowthhormones.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine Derivatives

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine, a key heterocyclic scaffold. This diaryl ether derivative serves as a versatile building block, featuring two distinct halogenated aromatic rings that offer orthogonal handles for subsequent functionalization in the development of complex molecular architectures. We present two primary synthetic strategies: the classic copper-catalyzed Ullmann Condensation and the modern palladium-catalyzed Buchwald-Hartwig C-O Coupling. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind the selection of reagents and reaction conditions to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Substituted Aryloxypyridines

Diaryl ether linkages are prevalent structural motifs in a multitude of biologically active molecules, imparting conformational rigidity and favorable metabolic stability. The 3-aryloxypyridine scaffold, in particular, is a cornerstone in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the halogenated phenyl and pyridine rings provide opportunities for further elaboration through well-established cross-coupling chemistries.

The target molecule, 3-Bromo-5-(2-chlorophenoxy)pyridine, is of significant interest as it contains two distinct C-X bonds (C-Br and C-Cl) with differential reactivity. The C-Br bond is more readily activated in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for selective functionalization of the pyridine ring while preserving the 2-chlorophenyl moiety for potential downstream modifications. This guide provides robust methods to access this valuable intermediate.

Overview of Synthetic Strategies

The core transformation is the formation of a C-O bond between the 5-position of the pyridine ring and the 2-chlorophenol. Two powerful, transition-metal-catalyzed methods are presented. The choice between them often depends on available equipment, catalyst cost, and substrate sensitivity.

Caption: Experimental workflow for the Ullmann condensation protocol.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |

| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 | 2.37 g (10.0 mmol) |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 1.2 | 1.54 g (12.0 mmol) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.76 g (20.0 mmol) |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 | 190 mg (1.0 mmol) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 40 mL |

Procedure

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-chlorophenol (1.2 eq) followed by anhydrous N,N-Dimethylformamide (DMF, ~0.25 M relative to the limiting reagent).

-

Reaction: Immerse the flask in a preheated oil bath at 130 °C and stir the mixture vigorously. The reaction is typically heterogeneous and may change color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting 3,5-dibromopyridine is observed (typically 18-24 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 150 mL of water and stir.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-Bromo-5-(2-chlorophenoxy)pyridine as the final product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

As a modern alternative, the Buchwald-Hartwig cross-coupling offers a pathway to diaryl ethers, often under milder conditions than the Ullmann reaction. [1]This reaction is renowned for its broad functional group tolerance and is a cornerstone of modern synthetic chemistry. [2] 4.1. Principle and Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl bromide (3,5-dibromopyridine) to a Pd(0) complex, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. This forms a Pd(II) intermediate. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, RuPhos) stabilize the palladium center and promote the subsequent steps. [3]The base (e.g., Cs₂CO₃) facilitates the formation of the palladium-phenoxide complex. The final step is reductive elimination from the Pd(II) center, which forms the C-O bond of the product and regenerates the active Pd(0) catalyst. [3] 4.2. Detailed Experimental Protocol

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |

| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 | 1.18 g (5.0 mmol) |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 1.2 | 0.77 g (6.0 mmol) |

| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.5 | 2.44 g (7.5 mmol) |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 22.5 mg (0.1 mmol) |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 116 mg (0.2 mmol) |

| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 25 mL |

Procedure

-

Reaction Setup: In an oven-dried Schlenk tube, combine 3,5-dibromopyridine (1.0 eq), 2-chlorophenol (1.2 eq), cesium carbonate (1.5 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon) three times.

-

Solvent Addition: Add anhydrous toluene (~0.2 M) via syringe.

-

Degassing (Optional but Recommended): Bubble argon through the stirred suspension for 10-15 minutes.

-

Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-18 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

Downstream Applications & Derivatization

The synthesized 3-Bromo-5-(2-chlorophenoxy)pyridine is a powerful intermediate for library synthesis. The bromine atom at the 3-position is significantly more reactive than the chlorine atom on the phenoxy ring in standard palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for selective elaboration of the pyridine core.

Caption: Potential derivatization pathways via selective cross-coupling reactions.

Conclusion

This guide details two reliable and effective protocols for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine. The Ullmann condensation offers a classic, cost-effective route suitable for large-scale synthesis, while the Buchwald-Hartwig C-O coupling provides a modern alternative with broad substrate scope and typically milder conditions. The choice of method will depend on the specific requirements of the research program. The resulting product is a highly valuable building block, poised for diverse functionalization, making these protocols essential for researchers in medicinal chemistry and materials science.

References

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

Precision Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(2-chlorophenoxy)pyridine

Executive Summary & Chemical Rationale

The substrate 3-Bromo-5-(2-chlorophenoxy)pyridine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. Its utility lies in its dual-halogenated nature, allowing for sequential, orthogonal functionalization.

However, this substrate presents two specific challenges that this guide addresses:

-

Chemoselectivity: The molecule contains two potential oxidative addition sites: the C-Br bond on the pyridine ring and the C-Cl bond on the phenoxy ring.

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to Palladium(0), potentially arresting the catalytic cycle (the "pyridine poison" effect).

The Core Insight: Under controlled Suzuki-Miyaura conditions, the C(sp²)-Br bond at the 3-position of the pyridine is significantly more reactive than the C(sp²)-Cl bond on the electron-rich phenoxy ring. This is due to two factors:

-

Bond Dissociation Energy (BDE): C-Br bonds (~68 kcal/mol) are weaker than C-Cl bonds (~81 kcal/mol).

-

Electronic Activation: The electron-deficient nature of the pyridine ring stabilizes the anionic transition state during oxidative addition, accelerating the reaction at the pyridine ring relative to the phenyl ring.

This protocol leverages these properties to achieve >95% regioselectivity for the pyridine coupling product.

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the selective catalytic cycle. Note how the catalyst inserts into the C-Br bond while leaving the C-Cl bond intact for future functionalization.

Figure 1: Chemoselective Catalytic Cycle. The Pd(0) species preferentially activates the electron-deficient pyridyl C-Br bond over the electron-rich aryl C-Cl bond.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: Simple aryl boronic acids with minimal steric hindrance. Mechanism: Uses Triphenylphosphine (PPh3) ligands. While prone to oxidation, this system is cost-effective and sufficient for activating the reactive 3-bromopyridine moiety.

Reagents:

-

Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)

-

Boronate: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%)

-

Base: K₂CO₃ or Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the 2.0 M K₂CO₃ solution.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[3][4][6] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[3][4][6][7][8]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Performance" Method (Difficult Substrates)

Best for: Heteroaryl boronates, sterically hindered partners, or if Protocol A fails due to pyridine coordination. Mechanism: Uses Buchwald Ligands (XPhos or SPhos) . These bulky, electron-rich ligands prevent the pyridine nitrogen from binding to the Palladium center and facilitate oxidative addition.

Reagents:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pre-formed XPhos Pd G2 catalyst.

-

Base: K₃PO₄ (Potassium Phosphate, tribasic) – Anhydrous or 0.5M solution.

-

Solvent: n-Butanol or Toluene/Water (10:1).

Step-by-Step Procedure:

-

Pre-complexation (if using separate ligand/metal): In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent at RT for 10 mins under Argon to form the active catalytic species.

-

Base: Add K₃PO₄ (3.0 equiv).

-

Reaction: Heat to 100°C . The higher boiling point of n-Butanol allows for higher kinetic energy to overcome steric barriers.

-

Workup: Standard aqueous extraction.

Optimization & Troubleshooting Guide

Use the following decision tree to select the optimal conditions for your specific coupling partner.

Figure 2: Optimization Decision Matrix. Select conditions based on the steric and electronic nature of the boronic acid partner.

Data Summary: Typical Reaction Performance

| Variable | Standard Conditions | Optimized Conditions | Impact on 3-Bromo-5-(2-chlorophenoxy)pyridine |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 | XPhos prevents N-coordination; higher turnover. |

| Base | Na₂CO₃ | K₃PO₄ | Phosphate is gentler; reduces protodeboronation of unstable boronates. |

| Solvent | Dioxane/H₂O | n-Butanol | n-Butanol allows higher temp (117°C) for difficult couplings. |

| Selectivity | >95% Br-coupling | >98% Br-coupling | Both conditions maintain high chemoselectivity over the Cl-site. |

Safety & Handling

-

Pyridine Toxicity: 3-Bromo-5-(2-chlorophenoxy)pyridine should be handled in a fume hood. Pyridine derivatives can be skin irritants and have distinct, unpleasant odors.

-

Palladium Waste: All heavy metal waste must be segregated.

-

Boronic Acids: Many boronic acids are prone to protodeboronation. Store them in the fridge and check purity by NMR if reactions fail.

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (General protocols for bromophenoxypyridines).

-

Lutz Ackermann et al. Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloropyridines. (Demonstrates the difficulty of C-Cl activation, supporting the C-Br selectivity argument).

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. (Foundational mechanistic reference).

-

Malinowski, Z. et al. Synthesis of new 3-bromo-5-phenoxy-pyridine derivatives. (Specific synthesis and reactivity of the scaffold).

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the pyridine ring in 3-Bromo-5-(2-chlorophenoxy)pyridine

Executive Summary

This guide details the strategic functionalization of 3-Bromo-5-(2-chlorophenoxy)pyridine , a privileged scaffold in the design of kinase inhibitors and agrochemicals. The molecule features a unique "push-pull" electronic environment: the electron-deficient pyridine ring is modulated by the electron-donating phenoxy ether, while the 3-bromo substituent serves as a versatile handle for cross-coupling.

Key Technical Insight: The presence of the 2-chlorophenoxy moiety introduces specific steric constraints and lipophilicity, but crucially, the aryl chloride bond is significantly less reactive than the heteroaryl bromide. This allows for chemoselective functionalization of the pyridine ring without compromising the ether side chain.

Chemo-Structural Analysis & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic landscape of the substrate.[1]

| Site | Electronic Character | Reactivity Potential | Primary Strategy |

| C-3 (Br) | Highly reactive, electron-poor C-X bond. | High. Prone to oxidative addition by Pd(0). | Suzuki-Miyaura, Buchwald-Hartwig, Stille. |

| C-5 (Ether) | Electron-rich via resonance (+M), inductive withdrawal (-I). | Low. Stable anchor. | The 2-Cl substituent on the phenyl ring is generally inert under C-3 coupling conditions. |

| C-2 / C-6 | Electron-deficient ( | Moderate. Susceptible to nucleophilic attack or radical addition. | Minisci Reaction (Radical), Ir-Catalyzed C-H Borylation. |

| C-4 | Sterically crowded, electron-deficient. | Low. | Difficult to access selectively without directing groups. |

Module A: The C-3 Nexus (Suzuki-Miyaura Coupling)

The most reliable method for expanding this scaffold is utilizing the C-3 bromide. The 2-chlorophenoxy group is stable under these conditions.

Mechanistic Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is the oxidative addition of Pd(0) into the C3-Br bond.

-

Ligand Selection: Phosphine ligands like dppf or XPhos are preferred to prevent the pyridine nitrogen from coordinating to Palladium (catalyst poisoning).

-

Base Selection: Inorganic bases (

,

Standard Protocol (Biaryl Synthesis)

Reagents:

-

Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(aqueous) (3.0 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

-

Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

-

Checkpoint: Monitor via LCMS.[2] The bromide (M+) peak should disappear; product mass (M + Aryl - Br) should appear.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over

, and concentrate.[2][3] -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Caption: Optimized Suzuki-Miyaura workflow for C-3 arylation.

Module B: C-N Bond Formation (Buchwald-Hartwig)

Installing an amine at C-3 creates aminopyridines, which are potent kinase inhibitor motifs.

Critical Considerations

-

Chemoselectivity: The C-Cl bond on the phenoxy ring is generally unreactive below 110 °C with standard ligands, preserving the ether moiety.

-

Catalyst Poisoning: The pyridine nitrogen is a strong

-donor. Use bulky, electron-rich ligands (e.g., BrettPhos , Xantphos ) to crowd out the pyridine N from the Pd center.

Protocol

Reagents:

-

Substrate: 1.0 equiv

-

Amine:

(1.2 equiv) -

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%) or BrettPhos (for primary amines)

-

Base:

(1.5 equiv) - Must be stored in glovebox or fresh. -

Solvent: Anhydrous Toluene or 1,4-Dioxane.[4]

Procedure:

-

Inert Handling: Ideally performed in a glovebox or using strict Schlenk techniques.

-

Mixing: Combine Pd source, Ligand, Base, and Substrate in the reaction vessel. Add solvent.[2][4][5][6][7][8]

-

Activation: Stir at RT for 5 mins to pre-form the active catalyst complex.

-

Reaction: Add the amine. Seal and heat to 100 °C for 12–18 hours.

-

Workup: Dilute with DCM, wash with water, dry, and concentrate.

-

Note: Aminopyridines can be polar; consider adding 1%

to the chromatography eluent to prevent streaking.

-

Module C: Late-Stage C-H Functionalization (Minisci Reaction)

Once the C-3 position is substituted (or if C-2/C-6 alkylation is desired first), the Minisci reaction allows for the direct installation of alkyl groups at the electron-deficient C-2 or C-6 positions via radical intermediates.

Mechanism

This reaction utilizes a carbon-centered radical (generated from a carboxylic acid, alcohol, or halide) that attacks the protonated (activated) pyridine ring.

-

Regioselectivity: The radical prefers the most electron-deficient positions (

and

Protocol (Decarboxylative Alkylation)

Reagents:

-

Substrate: 1.0 equiv

-

Alkyl Source: Carboxylic Acid (

) (3.0 equiv) -

Catalyst:

(0.2 equiv) -

Oxidant:

(3.0 equiv) -

Acid: TFA (0.5 equiv) - Activates the pyridine ring.

-

Solvent: DCM/Water (biphasic) or DMSO.

Procedure:

-

Dissolve substrate in DCM/Water (1:1). Add TFA.

-

Add the carboxylic acid and

. -

Heat to 40–50 °C .

-

Add ammonium persulfate (dissolved in water) dropwise over 30 minutes.

-

Why? Slow addition prevents radical dimerization (side reaction).

-

-

Stir for 2 hours. Monitor conversion.

-

Neutralize with

before extraction.

Comparative Data & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Conversion (Suzuki) | Catalyst poisoning by Pyridine N. | Switch to Pd(dppf)Cl2 or increase temp to 100°C. |

| Dehalogenation (Product is H-substituted) | Ensure anhydrous solvents; switch base to | |

| Reaction at Cl-Phenoxy site | Over-active catalyst (e.g., SPhos at high temp). | Lower temp to <90°C; use less electron-rich ligands. |

| Black Precipitate (Pd black) | Catalyst decomposition. | Add additional ligand (e.g., |

References

-

BenchChem. "The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry." (Accessed 2026). Provides foundational data on the 3-chlorophenoxy analog, applicable to the 2-chloro isomer.Link

-

MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules (2017).[9] Details Pd-catalyzed protocols for aminopyridines.Link

-